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molecular formula C8H2Co2O8 B8277120 carbon monoxide;cobalt;cobalt(2+);methanone

carbon monoxide;cobalt;cobalt(2+);methanone

Cat. No. B8277120
M. Wt: 343.96 g/mol
InChI Key: BXCQGSQPWPGFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343722

Procedure details

0.76 g of dicobalt octacarbonyl, 0.3 g of various aromatic nitriles and 20 ml of m-xylene as a solvent were charged into a 100 ml eggplant type flask equipped with a reflux condenser and a gas inlet tube, and the air was thoroughly replaced while introducing nitrogen through the gas inlet tube. Thereafter, the flask was heated in an oil bath and the temperature of oil bath was elevated to 160° C. The flask was heated for 90 minutes under reflux conditions while passing nitrogen therethrough, and then the heating was discontinued and the flask was cooled to room temperature. The precipitate formed was directly transferred into a shaking type autoclave having a net capacity of 100 ml together with solvent m-xylene. After adding 10 g of isophthalonitrile and 10 ml of m-xylene thereto, the gas in the autoclave was replaced with nitrogen. After adding 10 ml of liquid ammonia thereto, hydrogen was fed up to a pressure of 260 kg/cm2 gage and the hydrogenation of isophthalonitrile was carried out at a reaction temperature of 100° C. until no absorption of hydrogen took place. The m-xylenediamine thus formed was analyzed by gas chromatography, the results as shown in Table 1 were obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0.76 g
Type
solvent
Reaction Step Five
[Compound]
Name
aromatic nitriles
Quantity
0.3 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(#N)C1C=CC=C(C#[N:6])C=1.[NH3:11].[H][H].[C:14]1([CH3:21])[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[CH:15]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[C:14]1([CH3:21])[C:15]([NH2:6])=[C:16]([CH3:20])[C:17]([NH2:11])=[CH:18][CH:19]=1 |f:4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
liquid
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
0.76 g
Type
solvent
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
Name
aromatic nitriles
Quantity
0.3 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a gas inlet tube
ADDITION
Type
ADDITION
Details
while introducing nitrogen through the gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the flask was heated in an oil bath
CUSTOM
Type
CUSTOM
Details
the temperature of oil bath was elevated to 160° C
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated for 90 minutes under reflux conditions
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
the hydrogenation of isophthalonitrile was carried out at a reaction temperature of 100° C. until no absorption of hydrogen

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=C(C(=CC1)N)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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